An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylpentane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-2-methylpentane. The information is curated to support research, scientific analysis, and drug development activities where this compound may be utilized as a reagent, intermediate, or reference standard.
Physical and Chemical Properties
2-Chloro-2-methylpentane is a colorless liquid.[1] It is recognized for its role as an intermediate in various chemical syntheses.[1][2]
Table 1: Quantitative Physical and Chemical Data for 2-Chloro-2-methylpentane
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [3] |
| Molecular Weight | 120.62 g/mol | [3][4] |
| CAS Number | 4325-48-8 | |
| Melting Point | -35.1 °C (estimate) | [1][5] |
| Boiling Point | 111 °C | [5] |
| 114.4 °C at 760 mmHg | [1][3][6] | |
| Density | 0.86 g/cm³ | [6] |
| Flash Point | 19 °C | [1][3] |
| Refractive Index | 1.4107 | |
| 1.412 | [1][6] | |
| Vapor Pressure | 23.6 ± 0.2 mmHg at 25°C (Predicted) | [1] |
| Solubility | Soluble in Chloroform (B151607); Sparingly soluble in DMSO; Slightly soluble in Ethyl Acetate and Methanol. Insoluble in water.[7] | [7] |
| Stability | Volatile |
Experimental Protocols
The following sections outline detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-2-methylpentane, adapted from established procedures for similar tertiary alkyl halides.
2.1. Synthesis via Nucleophilic Substitution (SN1 Reaction)
This protocol describes the synthesis of 2-Chloro-2-methylpentane from 2-methyl-2-pentanol (B124083) and concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism.[8][9]
Materials:
-
2-methyl-2-pentanol
-
Concentrated hydrochloric acid (~12 M)
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 1.0 mole equivalent of 2-methyl-2-pentanol with 2.5 mole equivalents of cold, concentrated hydrochloric acid.[8]
-
Swirl the mixture gently for a few minutes without the stopper. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.[8]
-
Allow the layers to separate. The upper layer is the organic product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.[8]
-
Wash the organic layer with one portion of saturated sodium chloride solution to aid in the removal of dissolved water.[8]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.[8]
-
Decant or filter the dried liquid into a round-bottom flask for distillation.
-
Purify the 2-Chloro-2-methylpentane by simple distillation, collecting the fraction that boils in the expected range (approximately 111-115 °C).[1]
2.2. Characterization Protocols
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Chloro-2-methylpentane and confirming its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the purified 2-Chloro-2-methylpentane (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]
-
Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[10]
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or similar non-polar column).[10]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).
-
Oven Program: A temperature program should be developed to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-Chloro-2-methylpentane.
Sample Preparation:
-
Dissolve a small amount of the purified product in a deuterated solvent, typically deuterated chloroform (CDCl₃).[4]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]
Expected ¹H NMR Spectral Features:
-
The spectrum will show distinct signals for the different proton environments in the molecule. The integration of these signals will correspond to the number of protons in each environment.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[2]
Chemical Reactivity and Mechanisms
2-Chloro-2-methylpentane, as a tertiary alkyl halide, primarily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The formation of a relatively stable tertiary carbocation intermediate is a key feature of these reaction pathways.[11][12]
3.1. SN1 (Substitution Nucleophilic Unimolecular) Reaction Pathway
The SN1 reaction is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a planar tertiary carbocation.[11][13] The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.[13]
3.2. E1 (Elimination Unimolecular) Reaction Pathway
The E1 reaction also proceeds through the same carbocation intermediate as the SN1 reaction.[5][14] Instead of a nucleophile attacking the carbocation, a weak base removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of an alkene. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.[15]
3.3. Experimental Workflow for Synthesis and Purification
The overall process from starting material to purified product can be visualized as a sequential workflow.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. askthenerd.com [askthenerd.com]
- 4. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. askfilo.com [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 15. homework.study.com [homework.study.com]
